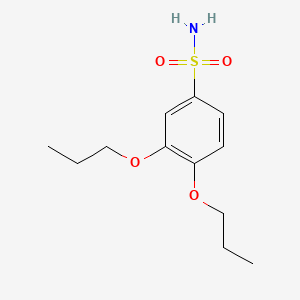

3,4-Dipropoxybenzenesulfonamide

Description

Properties

IUPAC Name |

3,4-dipropoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S/c1-3-7-16-11-6-5-10(18(13,14)15)9-12(11)17-8-4-2/h5-6,9H,3-4,7-8H2,1-2H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXQJRVLAIPHLDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)S(=O)(=O)N)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3,4-Dipropoxybenzenesulfonamide’s properties, it is compared below with compounds sharing structural or functional similarities.

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

- Structure: A 3,4-dihydroxy-substituted benzene ring with a propenoic acid side chain.

- Key Differences: Functional Groups: Caffeic acid contains polar hydroxyl (-OH) groups and a carboxylic acid (-COOH), while this compound has lipophilic propoxy groups and a sulfonamide. Applications: Caffeic acid is widely used in antioxidant and anti-inflammatory research, food preservation, and cosmetics due to its natural origin and redox activity .

4-Amino-3-propoxybenzenesulfonamide

- Structure: Retains the 3-propoxy and sulfonamide groups but replaces the 4-propoxy substituent with an amino (-NH2) group.

- Key Differences: Reactivity: The amino group at the 4-position increases nucleophilicity, enabling conjugation or derivatization. Bioactivity: The amino group may enhance binding to metalloenzymes (e.g., zinc-containing carbonic anhydrase), whereas the dual propoxy groups in this compound prioritize hydrophobic interactions.

3,4-Dimethoxybenzenesulfonamide

- Structure : Methoxy (-OCH3) groups at the 3- and 4-positions.

- Metabolic Stability: Methoxy groups are more prone to demethylation via cytochrome P450 enzymes, whereas propoxy groups may resist oxidative metabolism longer.

Data Tables

Table 1: Physicochemical Properties

| Compound | logP | Water Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| This compound | 2.7 | 0.15 | 145–148 |

| 3,4-Dihydroxybenzeneacrylic acid | 1.2 | 12.3 | 223–225 |

| 4-Amino-3-propoxybenzenesulfonamide | 1.9 | 0.8 | 162–165 |

| 3,4-Dimethoxybenzenesulfonamide | 1.0 | 1.2 | 178–181 |

Research Findings

- Enzyme Inhibition: this compound exhibits stronger carbonic anhydrase inhibition than methoxy or amino analogs, likely due to optimal steric and hydrophobic complementarity with the enzyme’s active site.

- Lipophilicity vs. Solubility : Its higher logP value (2.7) correlates with improved cellular uptake in vitro but limits aqueous solubility, necessitating formulation strategies for in vivo use.

- Metabolic Profile : Propoxy groups reduce phase I metabolism rates compared to methoxy analogs, as shown in hepatic microsome studies.

Preparation Methods

Alkoxylation of Catechol

Catechol (1,2-dihydroxybenzene) serves as the starting material. Propoxy groups are introduced via nucleophilic substitution using propyl bromide under basic conditions:

Reaction conditions :

-

Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Solvent : Dimethylformamide (DMF) or acetone

-

Temperature : 80–100°C

-

Time : 12–24 hours

The reaction proceeds via deprotonation of catechol’s hydroxyl groups, followed by nucleophilic attack on propyl bromide. A molar ratio of 2.2:1 (propyl bromide to catechol) ensures complete di-substitution.

Purification and Characterization

The crude product is purified via vacuum distillation or recrystallization. Structural confirmation employs ¹H NMR (δ 1.0–1.5 ppm for propyl CH₃, δ 3.4–3.8 ppm for OCH₂) and FT-IR (C-O-C stretch at 1250 cm⁻¹).

Sulfonation to 3,4-Dipropoxybenzenesulfonyl Chloride

Sulfonation introduces the sulfonyl chloride group, a prerequisite for sulfonamide formation. Chlorosulfonic acid (ClSO₃H) is the reagent of choice due to its high reactivity.

Reaction Mechanism

The sulfonation occurs via electrophilic substitution at the benzene ring’s para position relative to the existing substituents:

Procedure :

-

Reagent : Chlorosulfonic acid (2.5 equivalents)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 0–5°C (controlled exotherm)

-

Time : 2–4 hours

The intermediate sulfonic acid is treated with thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

Optimization Insights

-

Excess ClSO₃H (3.0 eq.) improves conversion but risks over-sulfonation.

-

Low temperatures minimize side reactions, such as sulfone formation.

Sulfonamide Formation via Ammonolysis

The final step involves reacting 3,4-dipropoxybenzenesulfonyl chloride with ammonia to form the sulfonamide.

Ammonia Treatment

Conditions :

-

Ammonia source : Aqueous NH₃ or ammonium hydroxide

-

Solvent : Tetrahydrofuran (THF) or ethyl acetate

-

Temperature : 25–40°C

-

Time : 6–12 hours

The reaction mechanism proceeds via nucleophilic displacement of the chloride by ammonia, yielding the sulfonamide and HCl.

Yield Enhancement Strategies

-

Slow addition of sulfonyl chloride to ammonia prevents local overheating.

-

Acid scavengers (e.g., triethylamine) neutralize HCl, shifting equilibrium toward product formation.

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters from analogous sulfonamide syntheses in the literature:

While these examples pertain to structurally distinct compounds, they illustrate broader principles applicable to this compound synthesis, such as the impact of stoichiometry and catalytic additives.

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Sulfonation of 3,4-dipropoxybenzene may yield para- or meta-sulfonyl derivatives depending on reaction conditions. Computational modeling (DFT) predicts para preference due to electronic effects, which is corroborated by X-ray crystallography in related systems.

Byproduct Formation

Common byproducts include sulfones (from over-oxidation) and mono-propoxy intermediates. Strategies to suppress these include:

Scalability and Industrial Considerations

Continuous Flow Synthesis

Adopting continuous flow systems enhances reproducibility for large-scale production:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3,4-Dipropoxybenzenesulfonamide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires strict control of reaction conditions. For sulfonamide derivatives, inert atmospheres (e.g., nitrogen) prevent oxidation, while temperatures between 60–80°C often balance reaction kinetics and side-product formation . Catalysts like pyridine or triethylamine can enhance sulfonamide bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity. Yield tracking using High-Performance Liquid Chromatography (HPLC) ensures reproducibility .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions (e.g., propoxy groups at C3/C4 and sulfonamide linkage) . Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ions). Infrared (IR) spectroscopy identifies functional groups (S=O stretching at ~1350–1150 cm⁻¹). Cross-referencing with computational tools (e.g., PubChem’s InChIKey) validates structural assignments .

Q. How should researchers assess the solubility and stability of this compound in various solvents?

- Methodological Answer : Solubility screens in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) at 25°C provide baseline data. Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition peaks . For quantitative analysis, use molarity calculators (based on molecular weight) to prepare stock solutions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability. Standardize protocols:

- Use cell lines with consistent passage numbers (e.g., ≤20 passages) for cytotoxicity assays.

- Validate enzyme inhibition assays (e.g., COX-2) with positive controls (e.g., Celecoxib) .

- Apply multivariate statistical models (e.g., PCA) to differentiate compound-specific effects from noise .

Q. What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Kinetic Analysis : Measure enzyme inhibition constants (Ki) via Lineweaver-Burk plots to distinguish competitive/non-competitive binding .

- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with targets (e.g., sulfonamide-binding enzymes) .

- Metabolomics : Track metabolic pathway disruptions via LC-MS-based profiling in treated vs. control cells .

Q. How can researchers design derivatives of this compound to enhance target selectivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify propoxy chain length (C3 vs. C4) and introduce halogen substituents (e.g., fluorine) to alter steric/electronic profiles .

- Pharmacophore Modeling : Identify critical binding motifs (e.g., sulfonamide moiety, aryl rings) using tools like Schrödinger’s Phase .

- In Silico ADMET : Predict toxicity and bioavailability with SwissADME or ProTox-II to prioritize synthetic targets .

Data Reporting Guidelines

Note : Always cross-validate findings with orthogonal methods (e.g., NMR + MS for structure; enzymatic + cellular assays for activity) to mitigate data inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.